molecular formula C13H14N2O4 B12970969 (S)-benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate

(S)-benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate

Cat. No.: B12970969
M. Wt: 262.26 g/mol
InChI Key: DYZILRGWMZBOJF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (S)-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical and biological applications. This particular compound features a benzyl group attached to a carbamate moiety, which is further connected to a pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with (S)-1-methyl-2,5-dioxopyrrolidine-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Mechanism of Action

The mechanism of action of Benzyl (S)-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate involves its hydrolysis to release the active amine and benzyl alcohol. The released amine can then interact with biological targets, such as enzymes or receptors, to exert its effects. The carbamate group acts as a protecting group, ensuring the stability of the amine until it reaches its target site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (S)-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate is unique due to the presence of the pyrrolidinone ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other carbamates .

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

benzyl N-[(3S)-1-methyl-2,5-dioxopyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H14N2O4/c1-15-11(16)7-10(12(15)17)14-13(18)19-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)/t10-/m0/s1

InChI Key

DYZILRGWMZBOJF-JTQLQIEISA-N

Isomeric SMILES

CN1C(=O)C[C@@H](C1=O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CN1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.